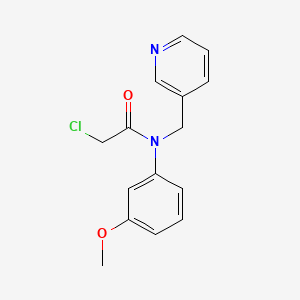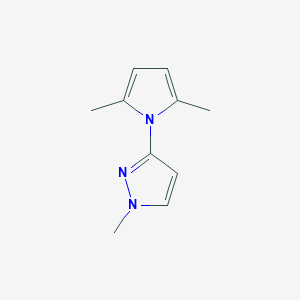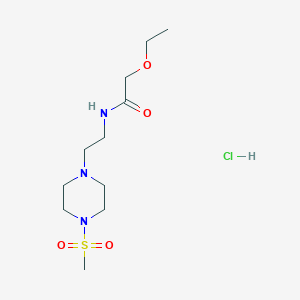![molecular formula C18H15ClN2O3 B2973252 (2Z)-2-[(3-chloro-4-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide CAS No. 1327195-75-4](/img/structure/B2973252.png)
(2Z)-2-[(3-chloro-4-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-2-[(3-chloro-4-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is a synthetic compound that belongs to the class of chromene derivatives. It has been studied extensively for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry.
Wirkmechanismus
The mechanism of action of ((2Z)-2-[(3-chloro-4-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide)-2-[(3-chloro-4-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is not fully understood. However, it is believed to exert its biological effects by inhibiting certain enzymes and proteins involved in various cellular processes. For example, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been reported to inhibit the expression of certain proteins involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
(this compound)-2-[(3-chloro-4-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide has been shown to exert various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and reduce inflammation. In vivo studies have also shown its potential as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using ((2Z)-2-[(3-chloro-4-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide)-2-[(3-chloro-4-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide in lab experiments is its synthetic nature, which allows for the production of large quantities of the compound. It is also relatively stable and can be stored for extended periods of time. However, one of the limitations is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the study of ((2Z)-2-[(3-chloro-4-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide)-2-[(3-chloro-4-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its structure to improve its efficacy and reduce its toxicity. Additionally, it can be evaluated for its potential as a drug candidate for the treatment of various diseases. Finally, it can be used as a tool to study the molecular mechanisms underlying various cellular processes.
Synthesemethoden
The synthesis of ((2Z)-2-[(3-chloro-4-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide)-2-[(3-chloro-4-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide involves the reaction of 3-chloro-4-methylaniline with 8-methoxy-2H-chromen-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified by column chromatography to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
((2Z)-2-[(3-chloro-4-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide)-2-[(3-chloro-4-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide has been studied for its potential applications in various scientific fields. In medicinal chemistry, it has been evaluated for its anticancer, antitumor, and anti-inflammatory activities. In pharmacology, it has been investigated for its potential as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. In biochemistry, it has been used as a tool to study the mechanism of action of certain enzymes and proteins.
Eigenschaften
IUPAC Name |
2-(3-chloro-4-methylphenyl)imino-8-methoxychromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-10-6-7-12(9-14(10)19)21-18-13(17(20)22)8-11-4-3-5-15(23-2)16(11)24-18/h3-9H,1-2H3,(H2,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQQAFBEGUIKBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(3-Fluoroanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2973169.png)


![N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]acetamide](/img/structure/B2973176.png)

![(E)-2-amino-N-(sec-butyl)-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2973180.png)

![5-Oxaspiro[3.4]octan-7-amine](/img/structure/B2973184.png)

![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2973186.png)

![N2-(2-fluorophenyl)-N4-[(furan-2-yl)methyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2973188.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(thiophen-3-yl)methanone](/img/structure/B2973190.png)